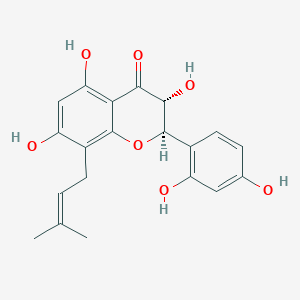
3-Ammoniopropyl(2-hydroxyethyl)ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless liquid that is miscible with water and has a density of 1.007 g/mL at 20°C . This compound is used as an intermediate in the synthesis of various chemicals and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ammoniopropyl(2-hydroxyethyl)ammonium typically involves the reaction of 1,3-propanediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1,3-propanediamine and ethylene oxide.
Reaction Conditions: The reaction is conducted in a polar solvent such as acetonitrile, with the presence of an inorganic or organic base to facilitate the reaction.
Product Isolation: The product is isolated by distillation or crystallization, depending on the desired purity and form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ammoniopropyl(2-hydroxyethyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
3-Ammoniopropyl(2-hydroxyethyl)ammonium has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, catalysts, and other organic compounds.
Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ammoniopropyl(2-hydroxyethyl)ammonium involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophilic species. It can also form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)-1,3-propanediamine: A closely related compound with similar properties and applications.
1,3,5-Tris(2-hydroxyethyl)isocyanurate: Another compound with hydroxyethyl groups, used as a stabilizer and flame retardant.
Uniqueness
3-Ammoniopropyl(2-hydroxyethyl)ammonium is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various substrates makes it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H16N2O+2 |
|---|---|
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
3-azaniumylpropyl(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2/p+2 |
Clé InChI |
GHKSKVKCKMGRDU-UHFFFAOYSA-P |
SMILES canonique |
C(C[NH3+])C[NH2+]CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
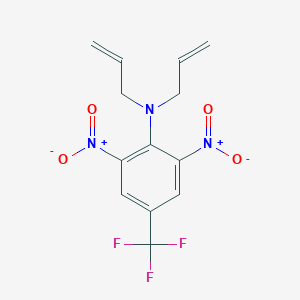
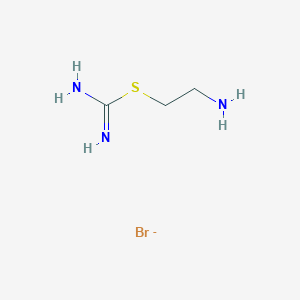
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)

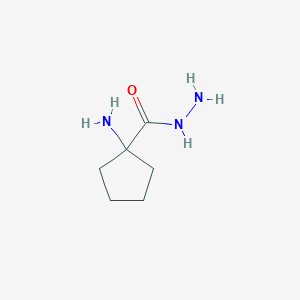
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
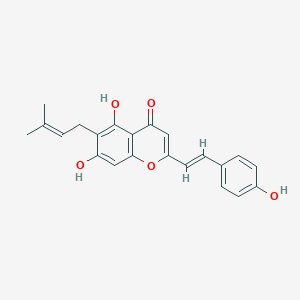

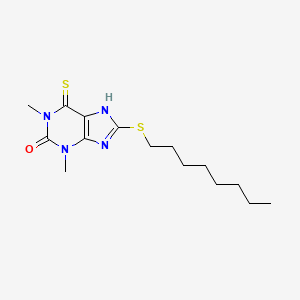
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)

